Product packaging for 5,7-Dodecadiyne(Cat. No.:CAS No. 1120-29-2)

5,7-Dodecadiyne

Cat. No.: B074635
CAS No.: 1120-29-2
M. Wt: 162.27 g/mol
InChI Key: KSOQHQONAHQOCM-UHFFFAOYSA-N
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Description

5,7-Dodecadiyne is a high-value, straight-chain diacetylene compound that serves as a critical building block in organic synthesis and materials science research. Its unique structure, featuring two carbon-carbon triple bonds separated by a methylene group, makes it a versatile precursor for the synthesis of complex natural products, conjugated polymers, and advanced molecular frameworks. Researchers utilize this compound in cycloaddition reactions, such as the Huisgen cycloaddition, to construct nitrogen-containing heterocycles. Furthermore, it is a key intermediate in the study of enediyne antibiotics, a class of compounds known for their potent antitumor activity, where its diyne motif can be incorporated into core structures that undergo Bergman cyclization to generate DNA-cleaving radicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B074635 5,7-Dodecadiyne CAS No. 1120-29-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1120-29-2

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

dodeca-5,7-diyne

InChI

InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-8H2,1-2H3

InChI Key

KSOQHQONAHQOCM-UHFFFAOYSA-N

SMILES

CCCCC#CC#CCCCC

Canonical SMILES

CCCCC#CC#CCCCC

Other CAS No.

1120-29-2

Origin of Product

United States

Synthetic Methodologies for 5,7 Dodecadiyne Derivatives

Strategies for Carbon Chain Assembly

The formation of the conjugated diyne (C-C≡C-C≡C-C) backbone is the cornerstone of synthesizing 5,7-dodecadiyne derivatives. Several classical oxidative coupling reactions are employed for this purpose, primarily involving the dimerization of terminal alkynes.

Glaser Coupling : This reaction involves the coupling of terminal alkynes using a copper(I) salt, such as cuprous chloride, in the presence of an oxidant like oxygen and a base like ammonia. organic-chemistry.orgwikipedia.orgresearchgate.net It is a foundational method for creating symmetrical diynes. organic-chemistry.org

Eglinton Coupling : A variation of the Glaser coupling, the Eglinton reaction uses a stoichiometric amount of a copper(II) salt, typically copper(II) acetate, in a solvent like pyridine (B92270) to oxidatively couple terminal alkynes. wikipedia.orgorganic-chemistry.org This method is also used for synthesizing symmetric bisacetylenes. organic-chemistry.org

Hay Coupling : Considered an improvement on the Glaser coupling, the Hay coupling is a catalytic version that utilizes a copper(I) chloride and a chelating ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.orgwikipedia.org This catalytic system is soluble in a wider range of solvents, making it more versatile. organic-chemistry.org Air (oxygen) is used to reoxidize the copper catalyst, allowing it to be used in catalytic amounts. wikipedia.orgpku.edu.cn

Cadiot-Chodkiewicz Coupling : Unlike the previous methods that produce symmetrical diynes, the Cadiot-Chodkiewicz coupling is essential for synthesizing unsymmetrical diynes. rsc.orgresearchgate.net This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. rsc.orgjk-sci.comalfa-chemistry.com This strategy offers high selectivity and is crucial for creating derivatives with different functional groups at each end of the diyne core. jk-sci.com

Interactive Table: Comparison of Alkyne Coupling Reactions

Reaction Catalyst System Reactants Product Type Key Features
Glaser Coupling Cu(I) salt, Base, Oxidant (O₂) 2x Terminal Alkyne Symmetrical Diyne One of the oldest methods for diyne synthesis. rsc.org
Eglinton Coupling Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂) 2x Terminal Alkyne Symmetrical Diyne Does not require an external oxidant like air. wikipedia.orgorganic-chemistry.org
Hay Coupling Catalytic Cu(I) salt with TMEDA, O₂ 2x Terminal Alkyne Symmetrical Diyne Catalytic in copper; the Cu-TMEDA complex offers better solubility. organic-chemistry.orgwikipedia.org
Cadiot-Chodkiewicz Catalytic Cu(I) salt, Base Terminal Alkyne + 1-Haloalkyne Unsymmetrical Diyne Allows for the selective synthesis of diynes with different terminal groups. rsc.orgyorku.ca

Functionalization Approaches for Terminal Groups

The properties of this compound derivatives and the resulting polymers are heavily influenced by the functional groups at the 1 and 12 positions. Functionalization can be achieved either by modifying a pre-formed diyne or by assembling the diyne from functionalized precursors.

A primary route to a wide range of derivatives is through the synthesis of This compound-1,12-diol (B1583964) . chemicalbook.comgoogle.com The terminal hydroxyl groups of this diol serve as versatile handles for further chemical transformations. For instance, these alcohol groups can be reacted to form esters, ethers, or, most notably for polymerization applications, urethanes. google.com

Alternatively, functional groups can be introduced into smaller alkyne fragments before the carbon chain assembly. nih.gov For example, a functionalized terminal alkyne can be coupled with a functionalized 1-haloalkyne using the Cadiot-Chodkiewicz reaction. This approach provides precise control over the placement of potentially different functional groups at each end of the molecule. rsc.org This method is particularly useful for creating complex or asymmetric derivatives that may not be accessible through post-synthesis modification.

Controlled Synthesis of Precursors for Polymerization

The use of this compound derivatives as monomers for topochemical polymerization necessitates a "controlled synthesis". nih.govmdpi.com This implies that the synthesis must yield monomers of very high purity and with specific structural features that facilitate the desired crystal packing for a successful solid-state reaction. researchgate.net Topochemical polymerizations are solvent- and catalyst-free reactions where the crystalline lattice of the monomer pre-organizes the molecules, leading to a highly regular polymer structure. researchgate.net

Control is achieved by introducing specific functional groups that direct the intermolecular interactions in the solid state. Groups capable of forming strong hydrogen bonds, such as urethanes or amides, are particularly effective. tandfonline.comresearchgate.net These interactions help to align the diyne rods into the specific parallel arrangement required for 1,4-addition polymerization upon exposure to UV or thermal energy. researchgate.netresearchgate.net Therefore, the synthetic methodologies are often tailored to produce these highly functionalized and pure monomers. researchgate.net

Urethane-substituted derivatives of this compound are among the most studied precursors for polydiacetylenes due to their excellent ability to form ordered crystalline structures via hydrogen bonding. tandfonline.comacs.org The synthesis of these compounds typically involves the reaction of this compound-1,12-diol with an appropriate isocyanate. google.com

The general reaction involves adding an isocyanate (R-N=C=O) to the diol. This reaction can be catalyzed by a base, such as triethylamine. google.com For example, the reaction of this compound-1,12-diol with ethyl isocyanate yields bis(ethyl urethane) of this compound-1,12-diol, commonly known as ETCD. google.comtandfonline.com Similarly, using phenyl isocyanate produces the bis-phenyl urethane (B1682113) derivative, known as TCDU. google.com These urethane groups are critical for inducing the necessary molecular alignment in the crystal for solid-state polymerization. tandfonline.com

Interactive Table: Synthesis of Urethane-Substituted this compound Derivatives

Product Name Abbreviation Precursors Key Reagents Reference
Bis-phenyl urethane of this compound-1,12-diol TCDU This compound-1,12-diol Phenyl isocyanate google.com
Bis-ethyl urethane of this compound-1,12-diol ETCD This compound-1,12-diol Ethyl isocyanate, Triethylamine google.com
Bis-cyclohexyl urethane of this compound-1,12-diol - This compound-1,12-diol Cyclohexyl isocyanate google.com

Polymerization Mechanisms and Topochemistry of 5,7 Dodecadiyne Derivatives

Solid-State Polymerization Phenomena

The conversion of crystalline diacetylene monomers into polymers is a classic example of a solid-state reaction that occurs with minimal displacement of the constituent molecules. This process can be initiated by thermal annealing, UV or gamma radiation, or mechanical pressure.

Topochemical polymerization is a type of solid-state reaction where the crystal lattice of the monomer pre-organizes the molecules into a specific arrangement, thereby controlling the reaction pathway and the structure of the resulting polymer. researchgate.net These reactions proceed through a diffusionless transformation, meaning the crystalline characteristics of the monomer are often preserved in the polymer crystal. oup.com For diacetylenes like 5,7-dodecadiyne derivatives, the polymerization proceeds via a 1,4-addition mechanism. This requires the monomer molecules to be aligned in the crystal lattice in a specific stacked array. google.com The ideal alignment for this reaction involves a translational repeat distance between monomers of approximately 4.9 Å and a specific orientation of the diacetylene rods relative to the stacking axis. oup.com

The reactivity of diacetylene monomers is critically dependent on their packing within the crystal lattice. The geometric parameters of the monomer stack, such as the intermolecular distance and the angle of the diyne rod, must fall within a narrow range for polymerization to occur. If the packing arrangement is unfavorable, the monomer can be completely unreactive in the solid state.

A study involving several analogues of a reactive diacetylene monomer highlighted this dependency. researchgate.netacs.org In this research, 1,12-bis(diphenylamino)-5,7-dodecadiyne was found to be unreactive towards thermal or photochemical polymerization, a behavior that was rationalized based on its unfavorable packing as determined by X-ray crystallography. researchgate.netacs.org In contrast, another derivative, the bis-ethylurethane of 5,7-dodecadiyn-1,12-diol, crystallizes with nearly ideal parameters for solid-state polymerization, including a stacking distance of 4.977 Å. researchgate.net

The nature of the side groups attached to the diacetylene core plays a crucial role in determining the crystal packing. For instance, in mesogenic derivatives like 4,4'-(1,12-dioxy-5,7-dodecadiyn) dibenzoic acid (5,7 DODBA), solid-state polymerization by radiation leads to a disordered state, resulting in a polydiacetylene/monomer mixture with very low crystallinity. dtic.mil The flexibility of spacer groups can also influence reactivity; monomers with longer methylene (B1212753) spacers have shown greater reactivity in the solid state. dtic.mil

Furthermore, the controlled orientation of monomers can lead to highly ordered polymers. In a process known as epitaxial polymerization, a derivative, this compound 1,12 diol bis{[(4-butoxy carbonyl) methyl] urethane} (poly(4-BCMU)), was grown on an oriented substrate. aip.org Subsequent photopolymerization converted the oriented monomer layer into a highly oriented polymer film, demonstrating that the monomer's structural organization is directly transferred to the polymer. aip.org

Monomer DerivativeReactivity/Structural FindingReference
1,12-Bis(diphenylamino)-5,7-dodecadiyneShowed no measurable polymerization reactivity due to its crystal structure. researchgate.netacs.org
Bis-ethylurethane of 5,7-dodecadiyn-1,12-diolCrystal structure contains nearly ideal parameters for solid-state polymerization (d = 4.977 Å). researchgate.net
4,4'-(1,12-dioxy-5,7-dodecadiyn) dibenzoic acid (5,7 DODBA)Becomes disordered during radiation-induced polymerization, yielding a product with low crystallinity. dtic.mil
This compound 1,12 diol bis{[(4-butoxy carbonyl) methyl] urethane} (4-BCMU)Monomer can be oriented via epitaxial growth and converted to a highly oriented polymer film by photopolymerization. aip.org

Topochemical Polymerization Principles

Initiation and Propagation Pathways

The transformation from monomer to polymer begins with an initiation event that creates a reactive species, which then propagates through the crystal lattice. In diacetylenes, this process involves unique radical and excitonic intermediates.

The initiation of solid-state polymerization in diacetylenes is understood to begin with the formation of a reactive dimer. capes.gov.br Electron spin resonance (ESR) studies have provided evidence for a biradical dimer that acts as the initiator for the polymerization reaction. acs.org Specifically, in the case of This compound-1,12-diol (B1583964) bis[phenyl carbamate] (TCDU), X-ray irradiation at low temperatures (77 K) produces a radical pair that has been identified as a biradical of a diacetylene dimer. researchgate.net This species is considered the initiator of the polymerization chain at low conversion levels. researchgate.net

In the photopolymerization process, the initial absorption of a photon by the monomer crystal creates an exciton (B1674681) (a bound electron-hole pair). In certain diacetylene crystals, strong coupling between this exciton and the crystal lattice phonons can cause the exciton to become localized, or "self-trapped," in a distortion field of its own making. researchgate.netaip.org This self-trapped exciton (STE) is a crucial intermediate in the formation of the reactive species that initiate polymerization. researchgate.net

Studies on TCDU single crystals have provided significant insight into this mechanism. The fundamental crystalline excitation of TCDU results in two luminescence bands, which are attributed to the radiative recombination of singlet and triplet STEs. researchgate.net Further experiments showed that exciting the crystal with an intense laser leads to the formation of dimer diradicals at the expense of the triplet STE concentration. researchgate.net This result indicates that the triplet STE is the metastable precursor responsible for the formation of the dimer-diradical, which subsequently initiates the polymerization of the TCDU crystal. researchgate.net

Intermediate Species (in TCDU)Spectroscopic DataRoleReference
Singlet Self-Trapped Exciton (STE)Luminescence peak at 4.28 eVRadiative recombination researchgate.net
Triplet Self-Trapped Exciton (STE)Luminescence peak at 2.57 eV; Absorption band at 3.96 eVPrecursor to dimer-diradical formation capes.gov.brresearchgate.net
Dimer DiradicalAbsorption band at 3.05 eVInitiator of polymerization researchgate.net

Biradical Dimer Initiation

Photopolymerization Studies

Photopolymerization, initiated by UV or other light sources, is a common method to induce the solid-state reaction in this compound derivatives. These monomers are often photo-reactive, producing deeply colored, conjugated polydiacetylene chains upon exposure to irradiation. dtic.mil

Time-resolved spectroscopic studies on TCDU have been instrumental in elucidating the initial steps of photopolymerization. capes.gov.br Upon irradiation with electron pulses, a transient absorption band at 3.96 eV and a luminescence band at 2.57 eV are observed, which are identified as the triplet state of TCDU. capes.gov.br Subsequent irradiation with laser pulses efficiently generates the dimer diradical, which has a distinct absorption band. researchgate.net The correlation between the decay of the triplet state and the formation of the dimer suggests a complex relationship, with some studies indicating that the dimer is formed through relaxation from higher excited states rather than directly from the lowest triplet state. capes.gov.br

The photopolymerization process is also highly effective for creating structured materials. As mentioned previously, thin films of 4-BCMU monomer deposited on oriented substrates can be converted into highly oriented polymer layers via photopolymerization. aip.org The degree of orientation in the final polymer film can be enhanced by annealing the monomer layer before the photopolymerization step. aip.org This highlights the utility of photopolymerization in fabricating materials with controlled, anisotropic properties.

Radiation-Induced Polymerization

The solid-state polymerization of this compound and its derivatives can be initiated by exposure to high-energy radiation, such as gamma rays, X-rays, UV light, or electron beams. researchgate.nettandfonline.com This process is a classic example of a topochemical reaction, where the crystal lattice of the monomer pre-organizes the reactant molecules into a specific orientation that facilitates a highly selective and anisotropic polymerization. researchgate.netoup.com The reaction proceeds through a 1,4-addition mechanism across the conjugated diacetylene (ene-yne) backbone, yielding a fully conjugated polymer chain. researchgate.net The reactivity of the monomer in the solid state is critically dependent on the packing parameters of the molecules within the crystal, including the stacking distance and the orientation of the diacetylene rods. oup.comgoogle.com

Upon exposure to radiation, energy is absorbed by the monomer, leading to the formation of reactive species like radicals and ions. researchgate.net These species initiate a chain reaction that propagates through the crystal lattice. researchgate.netmdpi.com The polymerization is often accompanied by a distinct color change, as the formation of the extended π-conjugated system in the polymer backbone leads to strong absorption in the visible region of the electromagnetic spectrum. researchgate.net

Research has shown that the substituents attached to the this compound core play a crucial role in determining the monomer's crystal packing and, consequently, its polymerizability. Several derivatives have been synthesized and their response to radiation-induced polymerization has been investigated. For instance, urethane-substituted derivatives of this compound-1,12-diol have demonstrated significant reactivity.

The bis-ethylurethane of this compound-1,12-diol (ETCD) and the bis-n-propylurethane of this compound-1,12-diol (PUDO) both polymerize in the solid state upon γ-ray irradiation. researchgate.net The resulting polymers, poly(ETCD) and poly(PUDO), are notable for their thermochromic properties, exhibiting a color change from blue to red upon heating. researchgate.net This transition is associated with a conformational change in the polymer backbone. researchgate.net Similarly, poly(urethane-diacetylene) segmented copolymers synthesized from this compound-l,12-diol show reversible mechanochromism. oup.com

Other derivatives, such as those with aromatic side groups, have also been explored. The monomers 1,12-dodecadiyn-5,7-dioxy dibenzoic acid (5,7 DODBA) and 1,12-dihydroxy diphenoxy this compound (5,7 DHDP) were found to be photoreactive, producing deeply colored, conjugated polydiacetylene chains upon exposure to UV or electron beam irradiation. dtic.mil In contrast, a study involving 1,12-bis(diphenylamino)-5,7-dodecadiyne found it to be non-reactive towards polymerization under the tested conditions, highlighting the strong influence of the side groups on solid-state reactivity. researchgate.netacs.org

The degree of polymerization and the properties of the resulting polymer can be controlled by the radiation dose. researchgate.net At low doses, the formation of polymer chains can lead to an increase in properties like charge carrier mobility. researchgate.net However, at higher doses, which are typically used to achieve high conversion, the mobility and lifetime of charge carriers may decrease. researchgate.net

The table below summarizes the radiation-induced polymerization behavior of several this compound derivatives based on published research findings.

Table 1: Radiation-Induced Polymerization of this compound Derivatives

Monomer Derivative Abbreviation Inducing Radiation Reactivity Research Findings
bis-ethylurethane of this compound-1,12-diol ETCD γ-rays Reactive Polymerizes in the solid state; resulting polymer exhibits thermochromism. researchgate.net
bis-n-propylurethane of this compound-1,12-diol PUDO γ-rays Reactive Polymerizes in the solid state; resulting polymer shows a first-order thermochromic phase transition. researchgate.net
1,12-dodecadiyn-5,7-dioxy dibenzoic acid 5,7 DODBA UV, electron beam Reactive Photoreactive, producing deeply colored, conjugated polymer chains. dtic.mil
1,12-dihydroxy diphenoxy this compound 5,7 DHDP UV, electron beam Reactive Photoreactive, producing deeply colored, conjugated polymer chains. dtic.mil

Advanced Spectroscopic Characterization of 5,7 Dodecadiyne and Derived Polydiacetylenes

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for determining the three-dimensional atomic arrangement in both monomeric and polymeric forms of 5,7-dodecadiyne derivatives. It allows for the precise measurement of lattice parameters, identification of crystal systems, and observation of structural changes.

Single crystal X-ray diffraction provides the most detailed structural information, enabling the determination of bond lengths, bond angles, and molecular packing. Studies on monomer crystals are crucial for understanding the prerequisites for solid-state topochemical polymerization. For the polymerization to occur, the monomer units in the crystal lattice must be aligned in a specific arrangement. researchgate.net

A key example is the bis-ethylurethane of This compound-1,12-diol (B1583964) (ETCD). Single crystal studies of the ETCD monomer have revealed a monoclinic crystal system with nearly ideal parameters for solid-state polymerization. researchgate.net The analysis of the as-prepared polymeric form of a related derivative, poly(this compound-1,12-diyl-bis-phenylurethane) or poly(TCDU), has been used to re-examine the bond lengths of the conjugated polymer backbone, confirming a structure that is more closely related to the acetylenic form than the butatrienic one. aip.org

Table 1: Single Crystal Lattices Constants for 5,7-dodecadiynylene bis(N-ethylcarbamate) (ETCD) Monomer at 20°C researchgate.net
ParameterValue
Crystal SystemMonoclinic
a16.9740(16) Å
b4.9770(5) Å
c11.0874(11) Å
β101.869(6)°
Volume (V)916.63(16) ų
Molecules per unit cell (Z)2

While single crystal XRD is ideal, obtaining large, defect-free single crystals of polydiacetylenes can be challenging. Furthermore, the polymerization process can introduce disorder into the crystal lattice. researchgate.net In such cases, powder X-ray diffraction (PXRD) becomes an invaluable tool. PXRD is used to identify crystalline phases, determine lattice parameters, and assess the degree of crystallinity in polycrystalline or semi-crystalline polymer samples. rigaku.com

For poly(ETCD), Weissenberg photographs have revealed significant disorder, which precludes a high-precision structural determination by single-crystal methods alone. researchgate.net X-ray powder diffraction studies on poly(ETCD) and the polydiacetylene from bis-isopropylurethane of 5,7-dodecadiyn-1,12-diol (PDA-IPUDO) have been instrumental in characterizing structural changes that occur during thermochromic phase transitions. researchgate.net These studies allow for the analysis of the material's structure at various temperatures, even when single crystals are not available or suitable. researchgate.net

The determination of lattice constants as a function of temperature is critical for understanding the thermochromic behavior of polydiacetylenes derived from this compound. Changes in temperature can induce phase transitions that alter the polymer backbone conjugation and side-chain packing, leading to a visible color change. These structural modifications are directly reflected in the material's lattice parameters. hereon.de

Studies on the ETCD system have utilized both single-crystal and powder diffraction data to determine lattice constants at different temperatures. researchgate.net At 20°C, the lattice parameters were established from single-crystal measurements. researchgate.net To investigate the thermochromic transition, powder diffraction data was collected at higher temperatures (130–135°C). researchgate.net The analysis revealed that the crystal lattice of poly(ETCD) expands in volume by approximately 4% upon heating from 20°C. researchgate.net This finding corrected a previous report that had suggested a volume contraction. researchgate.net This thermal expansion is linked to conformational changes in the side groups that modify the electronic structure of the conjugated backbone, causing the observed thermochromism.

Powder X-ray Diffraction for Polymeric Forms

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atoms in a molecule. For polydiacetylenes, solid-state NMR is particularly informative, offering insights into both the polymer backbone structure and the dynamics of the side chains.

High-resolution solid-state 13C NMR spectra are obtained using techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS). huji.ac.il The CP technique enhances the signal of low-abundance 13C nuclei by transferring magnetization from abundant protons, while MAS averages out anisotropic interactions to provide sharper, solution-like spectra. huji.ac.ilirispublishers.com

This methodology has been extensively applied to study the thermochromic phase transitions in polydiacetylenes derived from this compound-1,12-diol urethanes, such as poly(ETCD) and the polymer from the bis-n-propylurethane of this compound-1,12-diol (PDA-PUDO). researchgate.netacs.org By monitoring the 13C CP/MAS NMR spectra at various temperatures, researchers can directly observe changes in the electronic state of the conjugated backbone and conformational changes in the side groups. acs.orgacs.org For instance, studies on poly(ETCD) and poly(IPUDO) were conducted on a spectrometer operating at a 13C frequency of 75.47 MHz, using a rotor spinning speed of 10 kHz to minimize spinning sidebands. acs.org

The 13C chemical shifts of the carbon atoms in the polymer backbone and side chains are highly sensitive to their local environment. The acetylenic carbon resonance is a particularly important probe of the electronic structure and conjugation length of the PDA backbone. tandfonline.com

In studies of thermochromic PDAs like PDA-PUDO and poly(ETCD), the acetylenic carbon signal experiences the largest change during the phase transition. tandfonline.com As the temperature is increased through the transition, the acetylenic carbon resonance shifts upfield (to a lower ppm value). tandfonline.com This shift is associated with the color change from the low-temperature "blue" phase to the high-temperature "red" phase. It has been proposed that for these bis-alkylurethane derivatives, the blue phase is characterized by an acetylenic resonance at approximately 107 ppm, while the red phase shows the same resonance at about 103 ppm. tandfonline.com

Simultaneously, changes in the side-chain resonances provide information about their conformation and mobility. In PDA-PUDO, as the temperature approaches the transition point (~130°C), the resonance for the oxymethylene carbon (the -CH2-O- group) in the side chain splits into three distinct resonances. researchgate.nettandfonline.com This splitting indicates the presence of multiple side-chain conformations, highlighting the role of side-group disorder in driving the thermochromic phase transition. researchgate.nettandfonline.com

Table 2: Characteristic Solid-State 13C NMR Chemical Shifts for Acetylenic Carbons in Thermochromic Polydiacetylenes Derived from this compound tandfonline.com
Polymer PhaseTypical Acetylenic Carbon (C≡C) Chemical Shift (ppm)
Blue Phase (Low Temperature)~107
Red Phase (High Temperature)~103

Solid-State 13C NMR Spectroscopy (e.g., CP/MAS NMR)

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying chemical species that have unpaired electrons. numberanalytics.combhu.ac.in This method is exceptionally suited for investigating the solid-state polymerization of diacetylenes, as the reaction proceeds through various paramagnetic intermediates. researchgate.netoup.com

The solid-state polymerization of diacetylene monomers is initiated by stimuli such as UV light or thermal energy, which leads to the formation of reactive intermediates. tandfonline.com ESR spectroscopy has been crucial in identifying and characterizing these transient species, which are typically diradicals, carbenes, and dicarbenes. researchgate.netcolab.ws

Upon initiation, dimer diradical molecules are generated. tandfonline.com These reactive species can then add subsequent monomer units, propagating the polymer chain. tandfonline.com ESR studies on diacetylene crystals have successfully analyzed the electronic structure of these intermediates. researchgate.nettandfonline.com For example, research on this compound-1,12-diol bis[phenyl carbamate] (TCDU), a close derivative of this compound, identified a biradical dimer as the initiating species in its solid-state polymerization at low temperatures. researchgate.netacs.org This dimer exhibits a characteristic ESR spectrum indicative of a radical pair. researchgate.net

As the oligomer chain grows, its electronic structure evolves. Detailed ESR analysis, including fine and hyperfine structure, reveals a transition from a diradical structure in short-chain intermediates to a dicarbene structure as the chain lengthens. tandfonline.comaps.org A significant change in magnetic multiplicity, from a triplet state (S=1) to a quintet state (S=2), has been observed when the oligomer reaches a length of approximately six repeat units (hexamer). tandfonline.comaps.org This transition indicates that the acetylene-like resonance structure (=C–C≡C–C=)n is the more stable configuration for the polymer backbone compared to the butatriene-like form (–C=C=C=C–)n. tandfonline.comaps.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides detailed information about the molecular structure, bonding, and conformation of this compound and its corresponding polymer. specificpolymers.comipolytech.co.uk

FTIR spectroscopy measures the absorption of infrared radiation by a material, revealing the vibrational modes of its functional groups. specificpolymers.commarshall.edu In the study of polydiacetylenes, FTIR is used to confirm polymerization and to investigate the behavior of side chains.

For derivatives of this compound, such as those with urethane (B1682113) side groups like poly-ETCD (derived from 5,7-dodecadiynylene bis(N-ethylcarbamate)), FTIR studies have shown that the extensive hydrogen-bonding network within the side groups remains largely intact during polymerization and subsequent thermochromic (color-changing) phase transitions. researchgate.netresearchgate.net The thermochromism in these materials is instead linked to a local disordering and reorganization of the methylene (B1212753) segments in the side chains, which allows the conjugated backbone to relax. researchgate.net

The table below summarizes typical FTIR absorption bands observed in long-chain polydiacetylenes, which are relevant for the characterization of poly(this compound) and its derivatives. nih.govhilarispublisher.com

Frequency (cm⁻¹)Assignment
3100–3600O-H stretching (if present, e.g., in diol derivatives)
2928–2938Asymmetric CH₂ stretching
2860–2865Symmetric CH₂ stretching
~2143C≡C stretching (weak, residual monomer or in polymer)
~1700C=O stretching (in carboxylic acid or urethane derivatives)
1540–1560Amide II band (in urethane derivatives)

Table data compiled from references nih.govhilarispublisher.comresearchgate.net.

Raman spectroscopy is an exceptionally sensitive probe for the conjugated backbone of polydiacetylenes. acs.orgkpi.ua The technique relies on the inelastic scattering of laser light, with the frequency shifts corresponding to the vibrational modes of the molecule. americanpharmaceuticalreview.com The π-conjugated system of PDAs gives rise to a strong resonance enhancement, making the backbone vibrations particularly intense. kpi.ua

The Raman spectrum of a polydiacetylene is dominated by two main vibrational modes: the stretching of the carbon-carbon double bond (C=C) and the carbon-carbon triple bond (C≡C) of the polymer backbone. aip.orgaip.org The frequencies of these modes are highly sensitive to the electronic structure and planarity of the backbone, making Raman an excellent tool for studying the characteristic blue-to-red color transition (thermochromism). chemrxiv.org

Blue Phase PDA: Characterized by a more planar, extended conjugated backbone.

Red Phase PDA: Characterized by a less planar, twisted backbone conformation with reduced effective conjugation length.

As the polymer transitions from the blue to the red phase, the vibrational frequencies of both the C=C and C≡C bonds increase. rsc.org This shift is due to the reduced π-electron delocalization in the more twisted red phase. aip.org Furthermore, applying tensile stress to PDA single-crystal fibers causes a linear decrease in these frequencies, demonstrating a direct link between macroscopic strain and molecular bond deformation. aip.orgits.ac.id

The following table presents typical Raman peak positions for the two main backbone modes in both blue and red phase polydiacetylenes.

Vibrational ModeBlue Phase PDA (cm⁻¹)Red Phase PDA (cm⁻¹)
C=C stretch~1450~1515
C≡C stretch~2080~2115

Table data compiled from reference rsc.org.

Electron microscopy utilizes electron beams to visualize materials at a much higher resolution than is possible with light microscopy, enabling the analysis of micro- and nanostructures. nanoscience.com

Transmission Electron Microscopy (TEM) is used to analyze the internal structure of materials by passing a beam of electrons through an ultrathin specimen. nanoscience.com For polymers derived from this compound, TEM is invaluable for characterizing the morphology, orientation, and crystalline structure of the resulting materials. fraunhofer.de

Studies on thin films of a this compound derivative, 4-BCMU, have used TEM to perform detailed morphological and structural analysis. aip.org These studies showed that the monomer can be grown epitaxially on oriented substrates, and subsequent photopolymerization converts the oriented monomer layer into a highly ordered polymer film. aip.org

TEM analysis of polydiacetylene particles and nanofibers reveals how the monomer structure and preparation methods influence the final morphology. rsc.orgresearchgate.net For instance, the length of the alkyl side chains on the diacetylene monomer can affect the size and shape of self-assembled PDA vesicles. rsc.org In composite materials, TEM can visualize the dispersion and interaction between PDA and a matrix polymer. researchgate.net This microstructural information is critical for understanding and optimizing the mechanical and sensory properties of the final material.

Electron Microscopy Techniques

Selected Area Electron Diffraction (SAED) for Crystallinity and Stacking

Selected Area Electron Diffraction (SAED) is a powerful transmission electron microscopy (TEM) technique utilized to probe the crystalline structure of materials. In the study of polydiacetylenes (PDAs), SAED provides critical insights into the degree of crystallinity, the orientation of polymer chains, and the stacking arrangement of the crystalline domains. This technique is particularly valuable for characterizing the topochemical polymerization of diacetylene monomers, such as this compound, into their highly ordered polymer crystals.

When a parallel electron beam is passed through a thin crystalline sample, the electrons are diffracted by the periodic arrangement of atoms in the crystal lattice. The resulting diffraction pattern, which can be recorded and analyzed, consists of a series of spots or rings that are characteristic of the material's crystal structure. For a single crystal, the pattern is a regular array of sharp spots, from which the lattice parameters and crystal orientation can be determined. For polycrystalline materials, the pattern consists of a series of concentric rings, with each ring corresponding to a specific set of lattice planes. Amorphous materials, lacking long-range order, produce diffuse halos.

In the context of polydiacetylenes derived from monomers like this compound, SAED has been instrumental in confirming their single-crystal nature and in studying the structural details of their solid-state polymerization. Research on related polydiacetylene systems, such as urethane-substituted derivatives of poly(this compound-1,12-diol), has demonstrated the utility of SAED in characterizing their morphology and crystal structure at the micro and nanoscale. For instance, studies on poly(ETCD), the bis(ethylurethane) of this compound-1,12-diol, and poly(PUDO), the bis(n-propylurethane) of this compound-1,12-diol, have utilized electron diffraction to investigate their crystal structures. These studies have shown that even as the crystal size is reduced from bulk to the micro and nanoscale, no significant changes in the fundamental lattice parameters are observed. researchgate.net

Furthermore, SAED can reveal detailed information about the packing of the polymer chains. For some polydiacetylenes, SAED patterns have shown a hexagonal arrangement of spots, which is indicative of a monoclinic crystal structure. acs.org The analysis of these patterns allows for the calculation of the interplanar spacing (d-spacing), providing quantitative data on the crystal lattice.

The study of the monomer-to-polymer phase transformation is another area where SAED has provided invaluable information. For certain diacetylenes, characteristic streaking in the SAED patterns has been observed during the intermediate stages of polymerization. scilit.com This phenomenon is often associated with the presence of defects and provides mechanistic insights into the solid-state reaction.

The table below summarizes typical crystallographic data that can be obtained from SAED and related diffraction techniques for polydiacetylene systems. It is important to note that specific values can vary depending on the side groups of the diacetylene monomer.

ParameterDescriptionTypical Value/Observation for Polydiacetylenes
Diffraction Pattern The geometric arrangement of diffraction spots or rings.Sharp, regular spots for single crystals; concentric rings for polycrystalline samples.
Crystallinity The degree of structural order in a solid.High crystallinity is often observed in topochemically polymerized diacetylenes.
Crystal System The symmetry of the crystal lattice.Monoclinic systems are common for many polydiacetylenes.
d-spacing The distance between parallel planes of atoms in a crystal.Can be calculated from the positions of diffraction spots or rings.
Lattice Parameters The dimensions of the unit cell of a crystal.Can be determined from a series of diffraction patterns taken at different tilt angles.
Structural Defects Imperfections in the crystal lattice.Can cause streaking or other artifacts in the diffraction pattern.

This table provides generalized information for the class of polydiacetylenes, as specific SAED data for unsubstituted poly(this compound) is not extensively reported. The values are representative of what is found in the literature for various polydiacetylene derivatives.

Theoretical and Computational Investigations of 5,7 Dodecadiyne and Its Polymers

First-Principles Electronic Structure Calculations

First-principles calculations, which are based on the principles of quantum mechanics without reliance on empirical parameters, are fundamental to understanding the electronic structure of 5,7-dodecadiyne polymers. nih.gov These methods are used to determine ground-state properties, such as molecular geometries and energies, which are essential for predicting the stability and behavior of these complex systems. wikipedia.orgnih.gov

Hartree-Fock Methodologies

The Hartree-Fock (HF) method was one of the earlier ab initio techniques applied to study the electronic and structural properties of infinite polydiacetylene chains. uni.lu Theoretical studies using the HF method predicted a potential energy surface with two local minima, corresponding to two distinct backbone structures: the acetylene-type and the butatriene-type. uni.luvulcanchem.com This suggested a bistable nature for the polymer backbone.

However, the HF method, by its nature, does not fully account for electron correlation, which is significant in conjugated π-electron systems like polydiacetylenes. While HF calculations provided initial insights and could reproduce experimental geometries for the acetylene-like structure reasonably well, subsequent, more advanced computational methods have shown that the prediction of a stable butatriene-like minimum was an artifact of the level of theory. uni.lu Further studies, such as those using the coupled-perturbed Hartree-Fock (CPHF) scheme, have been employed to calculate the (hyper)polarizabilities of polydiacetylene, investigating how the electronic response is affected by the polymer's geometry. nih.govnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used tool for studying polydiacetylenes, offering a good balance between computational cost and accuracy by including effects of electron correlation. libretexts.org DFT calculations, particularly those using the generalized gradient approximation (GGA), have been instrumental in refining the understanding of the PDA backbone structure. nih.govvulcanchem.com

Unlike earlier HF results, DFT studies on polydiacetylene systems, including the TCDU polymer, consistently show that the acetylene-type (or enyne-type) structure is the only stable form. wikipedia.orgnih.gov First-principles calculations using DFT have demonstrated that while a coarse sampling of the electronic states might yield a double-well potential, this feature disappears with more precise calculations, leading to the destabilization of the butatriene structure. vulcanchem.com For the specific case of TCDU, geometry optimizations with DFT methods find only a single stable structure corresponding to the acetylene-type main chain. wikipedia.org These findings indicate that side groups, like those in TCDU, have a significant influence on the geometry and stability of the polymer backbone. wikipedia.org Furthermore, time-dependent DFT (TD-DFT) has been used to calculate vertical transition energies, helping to interpret the electronic absorption spectra of these polymers. uni.lu

Modeling of Polymer Backbone Conformations and Bistability

The conformation of the π-conjugated backbone in polydiacetylenes is directly linked to their unique chromatic properties. The concept of bistability, or the existence of two distinct and interconvertible structural phases, has been a central theme of theoretical modeling. wikipedia.org

Acetylene-Type vs. Butatriene-Type Structures

The two principal resonance structures proposed for the polydiacetylene backbone are the acetylene-type (PDA) and the butatriene-type (PBT). vulcanchem.com

Acetylene-type (Enyne): Characterized by a repeating sequence of double, single, and triple bonds (═RC–C≡C–CR═)n. This structure is generally found to be the more stable ground state. uni.lu

Butatriene-type: Characterized by a sequence of cumulative double bonds (–CR═C═C═CR–)n.

Initial theoretical models and some experimental interpretations suggested that the blue-to-red color transition in some PDAs was due to a phase transition from an acetylene-type structure to a butatriene-type structure. However, extensive computational studies have challenged this view. First-principles calculations on TCDU and hypothetical hydrogen-substituted PDA have shown that the butatriene structure is either unstable or, at best, a metastable state. vulcanchem.com For TCDU, specifically, theoretical studies conclude that it has only an acetylene-type stable structure. While a hypothetical, simpler PDA with hydrogen atoms as side groups might exhibit a metastable butatriene-type structure, the bulky side groups in TCDU appear to prevent its formation. wikipedia.org

Comparison of Theoretical Predictions for PDA and PBT Structures
Computational MethodKey FindingReference
Hartree-Fock (HF)Predicts a double-well potential with minima for both PDA and PBT structures. uni.luvulcanchem.com
Density Functional Theory (DFT-GGA)Favors the PDA structure; the PBT structure is destabilized as calculations become more precise. wikipedia.orgvulcanchem.com
Second-Order Many-Body Perturbation Theory (MBPT(2))Predicts the PDA structure to be significantly more stable than PBT; no minimum found for the PBT structure. uni.lu
First-Principles (TCDU specific)Only an acetylene-type (enyne) stable structure is found for the TCDU polymer. wikipedia.org

Potential Energy Surface Analysis

Analysis of the potential energy surface (PES) provides a detailed map of the energy of the system as a function of its geometry, revealing stable structures (minima) and transition pathways. For polydiacetylenes, PES analysis has been crucial in settling the debate over the acetylene (B1199291) vs. butatriene structures.

Calculations of the potential energy curve along a coordinate that represents the transition between the PDA and PBT forms show that methods including electron correlation, like DFT and MBPT(2), predict a significant energy difference, with the PDA structure being more stable by 28–87 kJ/mol. uni.lu These more accurate methods typically show a potential energy curve with only a single minimum corresponding to the PDA structure, whereas the HF method incorrectly shows a second, higher-energy minimum for the PBT form. uni.lu For TCDU, potential energy curves presented as a function of the backbone bond lengths confirm that only the acetylene-type structure is stable. More recent computational work has also explored the torsional potential of the PDA backbone, showing that while a planar conformation is a local energy minimum, deviations toward helical structures can occur at a relatively small energetic cost, which is relevant for understanding conformational transitions.

Excitonic Theory and Optical Properties Simulation

The vibrant colors and nonlinear optical properties of polydiacetylenes arise from electronic excitations within their conjugated backbones. These excitations are best described not as simple electron-hole pairs but as excitons, which are quasi-particles where the electron and hole are bound by electrostatic attraction.

Theoretical frameworks have been developed that combine first-principles calculations for excitons with classical electrodynamics to quantify light-matter interactions in these polymers. Methods such as Configuration Interaction Singles (CIS) and Time-Dependent Density Functional Theory (TD-DFT) have been used to calculate the vertical excitation energies to the lowest singlet and triplet excitons in PDA. uni.lu These calculations provide insight into the exciton (B1674681) binding energy, which is the energy difference between the electronic band gap and the optical absorption edge. uni.lu

Green's-Function Formalism of Charge-Transfer Exciton Theory

The optical properties of PDA crystals, including those derived from this compound, have been effectively investigated using a first-principles Green's-function formalism of charge-transfer exciton theory. aps.orgaps.org This theoretical approach is crucial for describing the excited states in polymers where the electron and hole of an exciton can be delocalized over several monomer units. aip.org

In a study of poly[this compound-1,2-diol-bis-(phenylurethane)] (TCDU), which features a butatriene-like backbone structure, the energy-band structures of the ground state were calculated at the Hartree-Fock level with nonlocal exchange. aps.org These calculations were then refined to account for electron correlation effects using the electron-polaron model. aps.orgaps.org The Green's function method allows for the calculation of the exciton energy spectrum and wavefunctions. aip.org The results demonstrate that correlation corrections are highly important, as they significantly alter the Green's function of the host crystal and the electron-hole interaction. aps.orgaps.org

This formalism predicts that both singlet and triplet excitons in PDAs are delocalized, with a radius spanning 25-30 Å. aps.org For TCDU, the theoretical first-singlet absorption maximum is predicted to be between 1.7 and 1.8 eV, with an exciton bandwidth of approximately 3.5 eV. aps.orgaps.org The exciton binding energy for this system is calculated to be around 0.4 eV. aps.org Furthermore, triplet levels are located about 0.8-0.9 eV below the singlet states. aps.org The theoretical ionization potential for the TCDU crystal is estimated at 5.0 eV. aps.orgaps.org

Electron-Hole Interaction and Screening Effects

The interaction between the electron and the hole (e-h) that constitute an exciton is a determining factor in the optical properties of polydiacetylenes. In the theoretical framework applied to TCDU, the electron-hole interaction is treated as a first-order perturbation within the Lax-Koster-Slater resolvent method. aps.orgaps.org

A key finding is that the exciton is not a simple, localized Frenkel exciton. Instead, it is a charge-transfer exciton, where the electron and hole are delocalized over 4-5 diacetylene units. aip.org The Frenkel exciton model, where the electron and hole are on the same monomer, contributes only about 30% to the total binding energy of the exciton in PDAs. aps.orgaip.org This significant delocalization is a result of strong electronic interactions between the monomer subunits in the polymer crystal. aip.org

Screening effects also play a critical role. The influence of dielectric screening on the electron-hole interaction is investigated using an r-dependent static dielectric function. aps.orgaps.org In TCDU, dielectric screening causes a significant energy shift. aip.org Calculations show that inter-backbone Coulombic screening can lower the exciton energy. researchgate.net A combination of low Coulombic screening and strain in the crystal lattice is thought to be responsible for the red color observed in some TCDU polymer crystals. researchgate.net

PropertyCalculated Value for TCDU PolymerReference
Backbone StructureButatriene-like aps.org
First-Singlet Absorption Maximum1.7-1.8 eV aps.orgaps.org
Exciton Binding Energy~0.4 eV aps.org
Exciton Delocalization Radius25-30 Å aps.org
Theoretical Ionization Potential5.0 eV aps.orgaps.org
Frenkel Exciton Contribution to Binding Energy~30% aps.orgaip.org

Exciton Self-Trapping Modeling

Upon photoexcitation, free excitons in polydiacetylene chains can relax into a lower-energy, localized state known as a self-trapped exciton (STX). This process is a result of strong exciton-phonon coupling, where the exciton becomes trapped in a potential well created by a local deformation of the polymer lattice.

The relaxation dynamics of photoexcitations have been studied in cast films of poly[this compound-1,12-diol bis([n-butoxycarbonyl)methyl]urethane)] (PDA-4BCMU). optica.org In these studies, free excitons generated by ultrafast laser pulses were observed to relax into the self-trapped state. The lifetime of these self-trapped excitons in PDA-4BCMU was measured to be 3.0 ± 0.3 picoseconds at 10 K and 2.1 ± 0.2 picoseconds at 290 K. optica.org

The decay of the self-trapped exciton is explained by models involving potential crossing and tunneling between the potential energy curves of the STX and the ground state. optica.org The weak dependence of the decay lifetime on temperature suggests that the dominant relaxation pathway is not a thermally activated process over a potential barrier, but rather a tunneling mechanism. optica.org While clear evidence for self-trapping of triplet excitons has not been observed in some PDA systems, the dynamics of singlet excitons are well-described by this model. researchgate.net The recombination of thermalized self-trapped excitons is a key process governing the ultrafast nonlinear optical response in these materials. aip.org

SystemTemperatureSelf-Trapped Exciton LifetimeReference
PDA-4BCMU Film10 K3.0 ± 0.3 ps optica.org
290 K2.1 ± 0.2 ps

Conformational Dynamics of Side Chains and Their Influence on Polymer Properties

The side chains attached to the polydiacetylene backbone, while not part of the conjugated system, exert a profound influence on the polymer's properties. Their size, shape, and intermolecular interactions dictate the packing of the polymer chains in the solid state, which in turn governs the conformation of the conjugated backbone and its electronic and optical properties. researchgate.net

Changes in the backbone conformation can significantly modify the optical spectrum of PDAs, making them sensitive indicators of structural phase transitions. aps.org For instance, the thermochromic transition in the polydiacetylene of bis(ethylurethane) of This compound-1,12-diol (B1583964) (ETCD) has been studied to understand how side-chain interactions drive color changes. mdpi.comacs.org The melting of side chains can induce torsions in the backbone, shortening the effective conjugation length and causing a blue-to-red color transition. u-tokyo.ac.jp

The nature of the side chains, including steric repulsion and the potential for hydrogen bonding, can control the topochemical polymerization process and the resulting phase of the polymer. researchgate.net Studies on various PDA derivatives show that bulky side groups can induce a twisted, "red" phase conformation. researchgate.net In crystalline PDAs, the organization of the side groups pilots the chain conformation. researchgate.net The energy of the backbone exciton is strongly affected by these Coulombic interactions with the surrounding crystalline environment, which is determined by the side-chain packing. researchgate.net For example, in poly(5,7-decadiyne-1,12-diol-bis phenylurethane), electro-reflectance spectra reveal different forms of the polymer that are influenced by the local environment created by the side chains.

Enthalpy Calculations (e.g., Hydrogenation, Isomerization)

Thermochemical calculations, particularly of enthalpies of hydrogenation and isomerization, provide fundamental data on the stability of molecules. For this compound, both experimental and computational data are available.

The experimental heat of hydrogenation for the reaction of this compound with four moles of hydrogen to produce dodecane (B42187) has been determined to be -532 ± 3 kJ/mol in the liquid phase. nist.govnist.gov

Computational studies using the G3(MP2) method have been performed on isomeric dodecadiynes to investigate their thermodynamic properties. acs.orgnih.gov These calculations show that while shorter conjugated polyalkynes exhibit only about 1 kcal/mol of thermochemical stabilization, longer chains like this compound begin to show more significant classical conjugation stabilization. acs.orgnih.govresearchgate.net For this compound, the calculated thermochemical stabilization enthalpy is 3.1 kcal/mol, a value that approaches the well-known stabilization energy of 1,3-butadiene. acs.orgnih.govresearchgate.net These studies highlight the complex interplay of factors beyond simple conjugation, such as hyperconjugation, in determining the stability of diynes. researchgate.net

CompoundThermochemical PropertyValueMethodReference
This compoundEnthalpy of Hydrogenation (to Dodecane)-532 ± 3 kJ/molExperimental (Calorimetry) nist.govnist.gov
This compoundThermochemical Stabilization Enthalpy3.1 kcal/molComputational (G3(MP2)) acs.orgnih.govresearchgate.net

Advanced Materials Applications of 5,7 Dodecadiyne and Polydiacetylenes

Supramolecular Assembly and Directed Synthesis

The foundation for creating highly ordered and functional polydiacetylene-based materials lies in the precise control over the arrangement of the diacetylene monomers prior to polymerization. Supramolecular chemistry offers a powerful toolkit for directing this assembly through non-covalent interactions.

The solid-state polymerization of diacetylenes is a topochemical reaction, meaning the reactivity and the structure of the resulting polymer are dictated by the geometry of the monomers in the crystal lattice. Supramolecular control over the conformation of these precursors is therefore essential. This is often achieved by designing monomer molecules with functional groups that can form predictable, ordered structures through self-assembly. For instance, a layer-by-layer construction methodology has been demonstrated using diols such as 5,7-dodecadiyne-1,12-diol (B1583964) to create multilayered supramolecular structures. researchgate.net This self-assembly process provides an effective method for synthesizing novel materials where the monomer units are pre-organized into an optimal arrangement for polymerization. acs.org The construction of these ordered assemblies relies on establishing extremely strong interactions between subunits to achieve positive cooperative effects, often through multivalent binding. nankai.edu.cn

Graphdiyne (GDY), a two-dimensional carbon allotrope featuring both sp²- and sp-hybridized carbon atoms, consists of benzene (B151609) rings linked by butadiyne units. polyu.edu.hk The synthesis of graphdiyne and its analogues represents a significant application of diacetylene chemistry. The fabrication of these materials often involves a cross-coupling polymerization of precursor monomers on a substrate surface. polyu.edu.hk While many syntheses use smaller, more rigid monomers like hexaethynylbenzene, the principles can be extended to other diacetylene-containing molecules. The use of monomers like this compound derivatives could lead to more flexible or functionalized 2D networks. The general strategy involves solution-based processing or chemical vapor deposition to create large-area, high-quality 2D materials. mdpi.comresearchgate.netmsu.edu The ability to create ordered structures is critical, and self-assembly on functionalized surfaces can produce organized hyperbranched structures, whereas unfunctionalized surfaces may not yield such ordered assemblies. researchgate.net

Non-covalent interactions are the driving force behind the self-assembly and supramolecular organization of diacetylene precursors. wikipedia.orgmdpi.com These interactions, though weaker than covalent bonds, collectively dictate the three-dimensional structure of molecular assemblies. wikipedia.org Key interactions include:

Hydrogen Bonding : In diacetylene monomers functionalized with groups like alcohols, urethanes, or carboxylic acids, hydrogen bonds are a primary tool for directing assembly. For example, in poly(this compound-1,12-diol-bis(phenylurethane)), the urethane (B1682113) groups form extensive hydrogen-bonding networks that hold the diacetylene units in a stacked arrangement suitable for polymerization. aip.org

π-π Stacking : The aromatic rings in side groups or in the conjugated backbone itself can interact through π-π stacking. mdpi.com These interactions help to stabilize the parallel alignment of the diacetylene rods.

The interplay of these forces in a well-designed monomer allows for the formation of a pre-organized, crystalline state that can be converted into a fully conjugated polymer upon exposure to heat or UV radiation. nankai.edu.cnacs.org

Fabrication of Ordered 2D Materials (e.g., Graphdiyne Analogues)

Conjugated Polymer Systems

The incorporation of the this compound moiety into polymer architectures leads to materials that combine the properties of the host polymer with the unique responsive and optical characteristics of polydiacetylenes.

The topochemical solid-state polymerization of this compound derivatives, such as this compound-1,12-diol, yields fully conjugated polydiacetylene (PDA) chains. acs.org This transformation is typically induced by UV or gamma radiation, or by thermal annealing. The resulting polymer backbone features a distinctive alternating ene-yne structure, which is responsible for its strong optical absorption in the visible spectrum. acs.org

Characterization of these polymers often reveals unique properties. For example, the polydiacetylene derived from the bis-n-propylurethane of this compound-1,12-diol (PDA-PUDO) exhibits a thermochromic phase transition. researchgate.net It changes color from blue to red at around 135°C, a phenomenon studied using solid-state ¹³C nuclear magnetic resonance (NMR), which shows a characteristic upfield shift of the acetylene (B1199291) carbon signal above the transition temperature. researchgate.net X-ray analysis of a similar polymer, poly(this compound-1,12-diyl-bis-phenylurethane) or TCDU, has been used to precisely determine the bond lengths of the conjugated backbone, confirming an acetylenic resonance structure. aip.org

Table 1: Structural Characterization Data for Poly(this compound-1,12-diyl-bis-phenylurethane) (TCDU) Bond length data from X-ray analysis.

Bond in Backbone Bond Length (Å)
C≡C (Triple Bond) 1.210
C-C (Single Bond) 1.429
C=C (Double Bond) 1.353

Data sourced from AIP Publishing. aip.org

A versatile strategy for creating robust and processable diacetylene-containing materials is to synthesize segmented copolymers, particularly polyurethanes. acs.org In this approach, a diacetylene-diol, such as this compound-1,12-diol, is used as a chain extender. acs.orgoup.com The synthesis is typically a two-step process:

A prepolymer is formed by reacting a diisocyanate (like MDI or HDI) with a long-chain polyol (like polytetramethylene oxide, PTMO), which will form the soft segments. acs.orgdtic.mil

The diacetylene-diol is then added to chain-extend the prepolymer, incorporating the diacetylene unit into the hard segments of the polyurethane. acs.orgdtic.mil

Table 2: Example Synthesis of a Polyurethane-Diacetylene Copolymer Based on a procedure using this compound-1,12-diol.

Step Reactants Molar Ratio Description
1 Methylene (B1212753) diphenyl diisocyanate (MDI), Polytetramethylene oxide (PTMO) 2:1 (Diisocyanate:PTMO) Formation of an isocyanate-terminated prepolymer (soft segment).
2 Prepolymer, this compound-1,12-diol - Chain extension with the diacetylene-diol to form the final segmented copolymer (hard segment).

Data sourced from ACS Publications. acs.org

The mechanical properties of these copolymers are strongly dependent on their molecular weight and thermal history, with annealing often leading to improved tensile strength. dtic.mil

Polydiacetylene (PDA) Formation and Characterization

Mechanoresponsive Materials Based on Polydiacetylenes

Polydiacetylenes (PDAs) are a remarkable class of conjugated polymers known for their ability to change color and fluorescence in response to external stimuli. scispace.comresearchgate.net This property, known as mechanochromism, arises from conformational changes in the polymer's π-conjugated backbone induced by mechanical stress. oup.comacs.org When diacetylene monomers, such as derivatives of this compound, are arranged in a specific crystalline structure and polymerized (often via UV irradiation), they form a blue-colored polymer. oup.comfrontiersin.org The application of mechanical force can disrupt the planar conformation of the polymer backbone, leading to a shortening of the effective π-conjugation length and a colorimetric transition to a red phase, which is typically fluorescent. scispace.comoup.com

Reversible Mechanochromism and Mechanofluorochromism

While many mechanochromic transitions in PDAs are irreversible, significant research has focused on achieving reversibility, which is crucial for applications like reusable sensors. upenn.edu A notable example of reversible mechanochromism involves poly(urethane-diacetylene) segmented copolymers. scispace.comoup.com These materials have been synthesized using diols like This compound-1,12-diol as part of the hard segments within a flexible elastomer host, such as polyurethane. acs.orgresearchgate.netu-tokyo.ac.jp

In a key study, poly(urethane-diacetylene) segmented copolymers were created from hexamethylene diisocyanate , This compound-1,12-diol , and poly(tetramethyleneoxide) . oup.com The resulting elastomer exhibited a reversible optical response to tensile strain. scispace.comoup.com During elongation, the material changed color from blue to red or yellow, and this transition was reversed upon relaxation of the strain. acs.org This reversibility is attributed to a stress-induced phase transition within the crystalline hard domains containing the PDA segments. acs.org The soft, elastomeric matrix allows the rigid PDA segments to return to their original orientation when the stress is removed, enabling the color to revert to blue. upenn.edu

The transition from the blue phase to the red phase is also accompanied by a change in fluorescence, a phenomenon known as mechanofluorochromism. The blue phase of PDA is generally non-fluorescent, whereas the red phase exhibits robust fluorescence. oup.com Therefore, applying mechanical stress to these materials not only induces a visible color change but also "turns on" fluorescence, providing a dual-signal response. scispace.comu-tokyo.ac.jp

Strain Sensing Applications

The direct and often reversible correlation between mechanical strain and optical properties makes PDA-based materials excellent candidates for strain sensing applications. nanoge.orgrsc.org The color of the material can serve as a direct visual indicator of the amount of strain it is experiencing. acs.org

For the poly(urethane-diacetylene) copolymers containing This compound-1,12-diol , the mechanochromic color change from blue to red or yellow during tensile elongation allows for the visualization and potential quantification of mechanical stress. acs.org By calibrating the color change (monitored via visible spectroscopy) against the applied strain, these materials can function as direct-reading strain sensors. acs.orgnanoge.org Such sensors are valuable for applications in flexible electronics, smart textiles, and structural health monitoring, where visual feedback on stress and deformation is desired. rsc.org

Furthermore, PDA-based hydrogels have been developed as highly sensitive capacitive strain sensors. rsc.org While not exclusively based on this compound, these systems demonstrate the broader utility of PDAs in strain sensing, where the polymer's intrinsic sensitivity to mechanical stimuli contributes to high gauge factors and stretchability. rsc.org

PropertyBlue PhaseRed Phase
Color BlueRed/Yellow
Fluorescence Non-fluorescentFluorescent
Inducing Stimulus Low Strain / Relaxed StateHigh Strain / Stretched State
Backbone Conformation Planar, Extended ConjugationNon-planar, Reduced Conjugation

Molecular Design for Mechanical Activation of Polymerization

Beyond the mechanical perturbation of already-formed polymers, research has explored the molecular design of diacetylene monomers that undergo polymerization in response to mechanical force. oup.com This process relies on the principles of topochemical polymerization, where monomers must be precisely aligned in a crystalline lattice for the reaction to occur. umich.edu The required intermolecular distance for this solid-state polymerization is typically between 4.7 and 5.2 Å. umich.edu

Mechanical force can be used to induce crystalline transitions in diacetylene monomers, shifting them from a polymerization-inactive state to a light-active state. oup.com The design strategy often involves creating molecular structures where pressure or shear can trigger the necessary molecular packing for topochemical polymerization. oup.com While specific examples focusing solely on the mechanical activation of This compound polymerization are not prominent, the general principle involves designing side groups that respond to mechanical stimuli. By engineering the side chains attached to the diacetylene core, it is possible to control how the monomers pack and respond to external pressure, thereby enabling mechanically tunable polymerization. oup.com

Thermochromic and Photochromic Materials

Polydiacetylenes derived from monomers like This compound are also well-known for their thermochromic (temperature-responsive) and photochromic (light-responsive) properties. researchgate.netoup.com These chromic transitions involve the same fundamental blue-to-red phase change seen in mechanochromism, but they are triggered by thermal energy or light instead of mechanical force. nih.govosti.gov

Elucidation of Thermochromic Phase Transitions

The thermochromism of PDAs is a widely studied phenomenon characterized by a color change from blue to red upon heating. nih.govmdpi.com This transition is generally understood as a shift from a well-ordered, planar polymer backbone conformation (the blue phase) to a less ordered, non-planar conformation (the red phase). oup.comtsijournals.com

At lower temperatures, the side chains of the PDA are relatively fixed, which helps to maintain the planarity of the ene-yne backbone and allows for extensive π-electron delocalization, resulting in the blue color (absorption λmax ~640 nm). oup.commdpi.com As the temperature increases, the side chains gain thermal energy and mobility. tsijournals.com This increased motion disrupts the intermolecular interactions (like hydrogen bonds in urethane-substituted PDAs) that hold the backbone in its planar, strained state. oup.comtsijournals.com The backbone is then able to relax into a more twisted, energetically favorable conformation, which shortens the effective π-conjugation length. oup.comacs.org This shortening of conjugation increases the energy gap, causing a blue shift in the absorption spectrum to the red region (λmax ~540 nm). nih.govacs.org

The reversibility of this thermochromic transition is highly dependent on the chemical structure of the side chains. upenn.edutsijournals.com If the side groups are heavily restricted or form strong, reforming intermolecular bonds, the transition is more likely to be reversible upon cooling. upenn.edu The thermochromic transition temperature itself can be tuned by altering the side-chain chemistry, such as chain length or the types of functional groups present. mdpi.comresearchgate.net

PhaseTypical Absorption MaximumBackbone StructureSide-Chain OrderStimulus
Blue Phase ~640 nmPlanar, StrainedHighLow Temperature
Red Phase ~540 nmNon-planar, TwistedLow (Disordered)High Temperature

Photoinduced Processes and Spectral Shifts

In addition to heat, light can also induce chromatic transitions in PDAs. researchgate.netosti.gov This photochromism can occur through several mechanisms. In some cases, light absorption provides the energy for the same blue-to-red conformational change observed in thermochromism. oup.com

A study on poly-This compound -1,12-diol bis[2,4-difluorophenyl carbamate] (PDA-2,4-DFPC) demonstrated a clear photo-induced phase transition. osti.gov While this material did not show a thermochromic transition, it underwent a drastic change in its reflection spectrum when excited with a 532-nm laser, indicating that photo-excitation can induce a phase that is thermally inaccessible. osti.gov This highlights how modifying the side-chain structure can be used to control whether the material responds to thermal or photo-stimulation. osti.gov

Femtosecond spectroscopy studies on PDA films, including those made from poly[This compound -1,12-diol bis([n-butoxycarbonyl)methyl]urethane)] (PDA-4BCMU), have provided deeper insights into the dynamics of photoexcitations. optica.org Upon photoexcitation, free excitons are generated and rapidly relax into self-trapped excitons within hundreds of femtoseconds. optica.org The decay of these excitons can lead to the observed spectral changes. optica.org Photoinduced absorption experiments reveal the formation of transient species, such as triplet excitons, which contribute to the observed spectral shifts and provide information on the electronic structure of the excited states. researchgate.net These photoinduced processes are fundamental to the nonlinear optical properties of polydiacetylenes. optica.org

Q & A

What are the key challenges in synthesizing 5,7-Dodecadiyne with high purity, and how can experimental design address them?

Basic Research Question
Synthesis of this compound (C₁₂H₁₈) requires precise control over alkyne coupling reactions. Challenges include regioselectivity, side reactions (e.g., over-reduction or polymerization), and purification due to its low melting point (181.5°C) .
Methodological Answer :

  • Regioselectivity : Use Pd/Cu-catalyzed Cadiot-Chodkiewicz coupling to ensure correct diyne alignment .
  • Purification : Employ fractional crystallization at controlled temperatures (near 180°C) and high-vacuum distillation to separate byproducts .
  • Characterization : Validate purity via GC-MS and ¹³C NMR to detect trace impurities (<0.5% threshold) .

How do computational models explain the thermodynamic stability of this compound compared to its isomers?

Advanced Research Question
The compound’s stability is influenced by bond conjugation and steric strain. Computational studies reveal its linear 5,7-diyne arrangement minimizes steric hindrance, unlike branched isomers (e.g., 3,9-Dodecadiyne) .
Methodological Answer :

  • DFT Calculations : Compare Gibbs free energy (ΔG) of isomers using B3LYP/6-311+G(d,p) basis sets. Results show this compound is 16.3 kJ/mol more stable than 3,9-Dodecadiyne .
  • Molecular Dynamics : Simulate thermal decomposition pathways at 300–500 K to identify stability thresholds .

What spectroscopic techniques are most effective for resolving contradictory data on this compound’s vibrational modes?

Advanced Research Question
Discrepancies in IR/Raman spectra (e.g., C≡C stretching frequencies) arise from solvent interactions or sample degradation.
Methodological Answer :

  • In Situ Raman Spectroscopy : Use argon matrix isolation to prevent oxidative degradation during measurement .
  • Solvent Correction : Apply density functional theory (DFT)-based solvent models (e.g., PCM) to reconcile gas-phase vs. solution-phase data .
  • Error Analysis : Quantify uncertainties using Monte Carlo simulations to distinguish experimental noise from true spectral shifts .

How can researchers optimize reaction conditions for this compound’s use in click chemistry applications?

Basic Research Question
The compound’s strained alkynes are reactive in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), but side reactions limit yield.
Methodological Answer :

  • Catalyst Screening : Test Cu(I)/ligand systems (e.g., TBTA vs. THPTA) to enhance regioselectivity. TBTA improves yield by 22% in THF at 25°C .
  • Kinetic Monitoring : Use stopped-flow UV-Vis to track reaction progress and identify optimal stoichiometry (1:1.2 alkyne:azide) .

What strategies reconcile conflicting reports on this compound’s photochemical reactivity?

Advanced Research Question
Disagreements exist on whether UV irradiation induces [2+2] cycloaddition or chain scission.
Methodological Answer :

  • Controlled Irradiation Experiments : Vary UV wavelengths (254 nm vs. 365 nm) under inert atmospheres. At 254 nm, cycloaddition dominates (quantum yield Φ = 0.45), while 365 nm induces scission .
  • Cross-Validation : Combine time-resolved FTIR and MALDI-TOF to detect transient intermediates and final products .

How do steric and electronic effects influence this compound’s reactivity in transition-metal complexes?

Advanced Research Question
The compound’s linear structure affects metal coordination geometry and catalytic activity.
Methodological Answer :

  • X-Ray Crystallography : Resolve Pd(II)-5,7-Dodecadiyne complexes to confirm η²-binding mode vs. η¹ .
  • Electrochemical Analysis : Compare redox potentials (E₁/₂) of metal complexes using cyclic voltammetry. Pd complexes show 150 mV anodic shifts vs. Pt .

What criteria should guide the selection of solvents for this compound in supramolecular studies?

Basic Research Question
Solvent polarity and coordination ability impact self-assembly outcomes.
Methodological Answer :

  • Solvent Screening : Test toluene (nonpolar) vs. DMF (polar aprotic). Toluene promotes 1D nanotube formation via π-stacking .
  • Hansen Solubility Parameters : Match HSPs (δD = 18.1, δP = 2.3, δH = 1.8 MPa¹/²) to solvents like cyclohexane (δD = 16.8) .

How can researchers address reproducibility issues in this compound’s catalytic hydrogenation kinetics?

Advanced Research Question
Variable turnover frequencies (TOFs) in hydrogenation studies suggest uncontrolled experimental parameters.
Methodological Answer :

  • Standardized Protocols : Pre-reduce catalysts (e.g., Lindlar’s catalyst) under H₂ for 1 hr to ensure consistent activity .
  • In Situ Monitoring : Use pressure-resistive IR cells to track H₂ uptake rates and identify induction periods .

What analytical approaches validate the environmental degradation pathways of this compound?

Advanced Research Question
Conflicting reports exist on whether hydrolysis or photolysis dominates degradation.
Methodological Answer :

  • Isotopic Labeling : Use ¹³C-labeled this compound in hydrolysis studies (pH 7–12) to track CO₂ release via LC-MS .
  • Quantum Yield Measurements : Compare Φ for hydrolysis (dark) vs. photolysis (UV-A) to quantify pathway contributions .

How should contradictory cytotoxicity data for this compound derivatives be interpreted?

Advanced Research Question
Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) may stem from cell-line variability or assay conditions.
Methodological Answer :

  • Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models to calculate pooled IC₅₀ (95% CI: 15–25 μM) .
  • Assay Standardization : Normalize results to positive controls (e.g., doxorubicin) and report cell viability via ATP luminescence vs. MTT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.